molecular formula C6H7BrN2O2 B7549954 2-Bromo-3,5-dimethoxypyrazine

2-Bromo-3,5-dimethoxypyrazine

Cat. No. B7549954
M. Wt: 219.04 g/mol
InChI Key: ZIBNQTXTIAAUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3,5-dimethoxypyrazine is a chemical compound that belongs to the pyrazine family. It is a heterocyclic aromatic compound that contains two nitrogen atoms in its ring structure. This chemical compound is used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethoxypyrazine is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds to form covalent bonds. It is also believed to inhibit the activity of enzymes and proteins in the body.
Biochemical and Physiological Effects
2-Bromo-3,5-dimethoxypyrazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory and antioxidant properties. Moreover, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

2-Bromo-3,5-dimethoxypyrazine has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Moreover, it has unique properties that make it useful in various scientific research applications. However, it also has some limitations. It is a reactive compound and must be handled with care. Moreover, it is not well understood, and its mechanism of action is not fully known.

Future Directions

There are several future directions for the use of 2-Bromo-3,5-dimethoxypyrazine in scientific research. One direction is the development of new drugs and pharmaceuticals based on its unique properties. Another direction is the study of its mechanism of action to better understand how it works. Moreover, it can be used in the development of new materials and in the synthesis of new organic compounds. Additionally, it can be used in the development of new diagnostic tools for medical applications.
Conclusion
In conclusion, 2-Bromo-3,5-dimethoxypyrazine is a unique chemical compound that has various scientific research applications. It is used in the synthesis of organic compounds, as a ligand in coordination chemistry, and in the development of new drugs and pharmaceuticals. Its mechanism of action is not well understood, but it has been shown to have various biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

2-Bromo-3,5-dimethoxypyrazine can be synthesized by reacting 2,3-dimethoxypyrazine with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields 2-Bromo-3,5-dimethoxypyrazine as a white crystalline solid with a melting point of 62-64°C.

Scientific Research Applications

2-Bromo-3,5-dimethoxypyrazine is used in various scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and in the preparation of metal complexes. Moreover, it is used in the development of new drugs and pharmaceuticals due to its unique properties.

properties

IUPAC Name

2-bromo-3,5-dimethoxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-10-4-3-8-5(7)6(9-4)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBNQTXTIAAUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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